(5,7-Dimethyl-1H-benzoimidazol-2-yl)-acetic acid is a chemical compound with the molecular formula and a molecular weight of 204.23 g/mol. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a benzimidazole ring substituted with methyl groups at the 5 and 7 positions and an acetic acid functional group at the 2 position, contributing to its unique properties.
(5,7-Dimethyl-1H-benzoimidazol-2-yl)-acetic acid is classified as an organic compound and more specifically as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It is often studied in the context of drug development and biological activity.
The synthesis of (5,7-Dimethyl-1H-benzoimidazol-2-yl)-acetic acid typically involves the reaction of 5,7-dimethyl-1H-benzimidazole with acetic acid or its derivatives under controlled conditions. Various synthetic routes have been explored, including:
Reaction conditions such as temperature, time, and solvent choice are critical for optimizing yield and purity. For example, reactions are often conducted at elevated temperatures (e.g., 80-100 °C) for several hours, followed by purification steps like column chromatography to isolate the desired product .
The molecular structure of (5,7-Dimethyl-1H-benzoimidazol-2-yl)-acetic acid features:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For instance, NMR spectra would show distinct peaks corresponding to the protons in the methyl groups and those in the benzimidazole ring.
(5,7-Dimethyl-1H-benzoimidazol-2-yl)-acetic acid can undergo several chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Reaction conditions often require specific solvents (e.g., ethanol or dichloromethane), temperatures, and pH levels to achieve desired transformations .
The mechanism of action for (5,7-Dimethyl-1H-benzoimidazol-2-yl)-acetic acid involves its interaction with biological targets such as enzymes or receptors. The binding affinity of this compound to specific targets modulates their activity, leading to potential biological effects like antimicrobial or anticancer activities. The exact pathways depend on its structural features and functional groups .
The physical properties include:
Chemical properties encompass:
Relevant data from literature suggests that these properties contribute significantly to its utility in various applications .
(5,7-Dimethyl-1H-benzoimidazol-2-yl)-acetic acid has several scientific applications:
The benzimidazole nucleus—a fusion of benzene and imidazole rings—has evolved from a structural curiosity to a cornerstone of medicinal chemistry since its initial characterization in the late 19th century. This bicyclic heterocycle constitutes the core architecture of approximately 20% of commercially available pharmaceuticals, reflecting its unparalleled versatility in drug design [3] [9]. The scaffold’s ascendancy accelerated dramatically in the 1980s with the development of omeprazole, a proton pump inhibitor where benzimidazole serves as an essential pharmacophore enabling acid-catalyzed transformation into the active sulfenamide form [6]. This breakthrough exemplified the scaffold’s capacity for targeted therapeutic action.
Subsequent decades witnessed strategic diversification of the benzimidazole core. The 1990s introduced albendazole and related anthelmintics, leveraging benzimidazole’s tubulin polymerization inhibition to disrupt parasitic microtubules [6]. Parallel discoveries revealed the moiety’s utility in oncology, exemplified by veliparib (PARP inhibitor) and dovitinib (kinase inhibitor), both entering clinical trials in the early 2000s. Contemporary research focuses on structural hybridization, evidenced by recent patents (2015–2024) disclosing benzimidazole-conjugated triazoles, pyrazoles, and coumarins targeting kinase inhibition, antimicrobial resistance, and CNS disorders [6] [9]. The 5,7-dimethylbenzimidazole acetic acid motif represents a logical evolution—introducing steric guidance and carboxylic acid functionality to enhance target complementarity.
Table 1: Milestone Benzimidazole-Based Therapeutics
Compound (Approx. Introduction) | Therapeutic Category | Structural Features | Significance |
---|---|---|---|
Omeprazole (1980s) | Proton pump inhibitor | 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | First clinically successful acid-suppressive prodrug |
Albendazole (1990s) | Anthelmintic | Methyl [5-(propylthio)-1H-benzimidazol-2-yl]carbamate | Broad-spectrum antiparasitic targeting β-tubulin |
Pimozide (1960s) | Antipsychotic | 1-[1-[4,4-bis(4-fluorophenyl)butyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one | Dopamine D2 receptor antagonist |
Bendamustine (2000s) | Antineoplastic | 5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-4-carboxylic acid | Alkylating agent for chronic lymphocytic leukemia |
5,7-Dimethyl-2-acetic acid derivatives (Post-2010) | Multitarget chemotypes | 5,7-dimethyl substitution with acetic acid side chain at C2 | Enables zinc-binding in metalloenzymes and ionic interactions |
The strategic incorporation of methyl groups at the 5- and 7-positions of the benzimidazole scaffold induces profound electronic and steric modifications that enhance drug-likeness. Spectroscopic analyses (NMR, IR) confirm that these alkyl substituents enforce coplanarity between the benzimidazole system and attached aryl rings, with dihedral angles constrained to <10° in crystalline states. This planarization optimizes π-stacking interactions with biological targets like kinase ATP pockets or DNA intercalation sites [7] [10]. Crucially, the methyl groups induce electron density redistribution, quantified by Hammett constants (σmeta = -0.07 for CH3), which elevates the pKa of the imidazole N-H by 0.3–0.5 units compared to unsubstituted analogs. This enhanced basicity strengthens hydrogen-bond donation in molecular recognition [1].
The 5,7-dimethyl configuration concurrently addresses pharmacokinetic challenges:
Table 2: Impact of Benzimidazole Substitution Patterns on Physicochemical Parameters
Substitution Pattern | Steric Effects (van der Waals volume ų) | Electronic Effects (Hammett σ) | Predicted log P | Metabolic Stability (t1/2 in human microsomes, min) |
---|---|---|---|---|
Unsubstituted | 0 | 0 | 1.92 | 21.3 |
5-Methyl | 13.7 (per methyl) | -0.07 (per methyl) | 2.15 | 34.8 |
5,7-Dimethyl | 27.4 | -0.14 | 2.38 | 52.6 |
5-Chloro | 14.6 | +0.23 | 2.67 | 18.9 |
5,7-Dimethyl-2-acetic acid | 27.4 + 35.2 (acetic acid) | -0.14 (ring), +0.32 (carboxyl) | 0.85* (experimental) | 48.1 |
*Experimental log P for (5,7-Dimethyl-1H-benzimidazol-2-yl)acetic acid = 0.85 [2]
Functionalization at the C2 position with an acetic acid moiety transforms benzimidazole from a passive aromatic system into a zwitterionic pharmacophore capable of diverse binding modalities. The carboxylic acid group (pKa ≈ 4.2) exists predominantly as a carboxylate anion at physiological pH, enabling ionic interactions with basic residues (e.g., lysine, arginine) in target proteins. This is corroborated by crystallographic studies of analogous compounds showing carboxylate groups forming salt bridges with Arg112 in human serum albumin (distance: 2.8 Å) [5] [10]. For (5,7-Dimethyl-1H-benzoimidazol-2-yl)acetic acid, molecular docking predicts the carboxylic acid oxygen atoms coordinate catalytic zinc ions in matrix metalloproteinases (MMP-2/9) with bond lengths of 1.9–2.1 Å, positioning it as a potential metalloenzyme inhibitor [6].
The two-carbon tether between the heterocycle and carboxylic acid is critical for bioactivity:
Notably, the 5,7-dimethyl/2-acetic acid combination creates synergistic effects: The methyl groups enforce conformational rigidity that preorganizes the carboxylic acid for target binding, reducing the entropic penalty of molecular recognition. This is evidenced by 5.7-fold higher affinity (Kd = 0.42 µM) for histone deacetylase (HDAC) compared to 5,7-unsubstituted analogs (Kd = 2.4 µM) [9].
Table 3: Molecular Interactions Enabled by Acetic Acid Functionalization
Interaction Type | Biological Target Examples | Functional Role | Representative Derivatives |
---|---|---|---|
Salt bridge formation | Kinase ATP pockets (ITK, Lck), DNA minor groove | Anchoring to cationic sites | 2-(Benzimidazol-2-yl)acetates with alkylammonium tails |
Zinc coordination | Metalloproteases (MMP-2/9), Histone deacetylases (HDAC1–3) | Chelation of catalytic metal ions | 5,7-Dimethyl-2-acetic acid conjugates with hydroxamate |
Hydrogen bond donation | ATP-binding sites, G-protein coupled receptors | Bonding to carbonyl/acceptor groups | N1-substituted acetic acid benzimidazoles |
Hydrogen bond acceptance | Serine hydrolases, Transferases | Bonding to amide NH/Si–OH donors | Free carboxylic acids or carboxylate salts |
π–Cation stacking | Aromatic amino acid clusters | Stabilization of charge-transfer complexes | Derivatives with proximal phenyl/imidazolium groups |
Compound List
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7